molecular formula C15H15N3O4S B2675753 N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE CAS No. 688055-26-7

N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE

Cat. No.: B2675753
CAS No.: 688055-26-7
M. Wt: 333.36
InChI Key: IWWCQIFORIYIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-Cyclopropyl-3-[8-Oxo-6-Thioxo-5,8-Dihydro[1,3]Dioxolo[4,5-g]Quinazolin-7(6H)-yl]Propanamide is a quinazolinone derivative characterized by a fused [1,3]dioxolane ring at positions 4,5-g of the quinazolinone core. Key structural features include:

  • Thioxo (C=S) group at position 6: May influence redox properties or binding interactions.
  • Dioxolane ring: Introduces electron-rich oxygen atoms and ring strain, which could affect solubility and reactivity.
  • Propanamide chain: Likely impacts solubility and bioavailability compared to ester or carboxylic acid derivatives.

Quinazolinones are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-13(16-8-1-2-8)3-4-18-14(20)9-5-11-12(22-7-21-11)6-10(9)17-15(18)23/h5-6,8H,1-4,7H2,(H,16,19)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCQIFORIYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The cyclopropyl group is then introduced through a subsequent reaction, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Quinazolinone Analogues with Urea/Thiourea Substituents

Key Compounds : 3-(4-Oxo-2-phenylquinazolin-3(4H)-yl) urea/thiourea derivatives .

Parameter Target Compound Analogues
Core Structure Quinazolinone + fused dioxolane Quinazolinone
Substituents Cyclopropyl-propanamide, thioxo Phenyl, urea/thiourea
Functional Groups Amide, thione, dioxolane Urea, thiourea
Biological Activity Not specified Antibacterial (vs. E. coli, S. aureus)

Structural Implications :

  • Thioxo (C=S) vs. thiourea (N-CS-N): The former may confer greater stability, while the latter’s flexibility could enhance target binding .

Quinolone Derivatives with Cyclopropyl Groups

Key Compounds: 1-Cyclopropyl-4-oxo-quinoline-3-carboxylic acid derivatives (e.g., impurities in quinolone antibiotics) .

Parameter Target Compound Analogues
Core Structure Quinazolinone Quinolone
Substituents Cyclopropyl-propanamide, dioxolane Cyclopropyl, piperazine/ethylenediamine
Functional Groups Amide, thione Carboxylic acid, amine
Biological Activity Not specified Antibacterial (as impurities in antibiotics)

Structural Implications :

  • Quinazolinone vs. quinolone cores: The former lacks the carboxylic acid group critical for quinolones’ DNA gyrase inhibition, suggesting a different mechanism of action.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Key Compounds: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazopyridine-5,6-dicarboxylate .

Parameter Target Compound Compound
Core Structure Quinazolinone Tetrahydroimidazo[1,2-a]pyridine
Substituents Propanamide, dioxolane Diethyl dicarboxylate, nitrophenyl
Functional Groups Amide, thione Ester, nitro
Biological Activity Not specified Not reported

Structural Implications :

  • Ester groups () vs. amide (target): Esters are more prone to hydrolysis, whereas amides offer metabolic stability.

Research Findings and Implications

Activity Prediction: While quinazolinones in exhibit antibacterial effects, the target’s dioxolane and thioxo groups could modulate activity against resistant strains or alter selectivity.

Solubility : The propanamide chain may improve aqueous solubility compared to ester derivatives () but reduce it relative to carboxylic acids ().

Synthetic Challenges: Fusion of the dioxolane ring to quinazolinone may necessitate stringent conditions to avoid side reactions, as seen in similar heterocycle syntheses .

Limitations

  • No direct biological or spectroscopic data for the target compound are available in the provided evidence, limiting activity correlations.
  • Comparisons rely on structural extrapolation and known pharmacophores.

Biological Activity

N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazolinone core structure that is known for its diverse biological activities. The presence of the cyclopropyl group and thioxo moiety contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been noted that compounds with similar structures often act as inhibitors of kinases involved in cell proliferation and survival pathways.

Anticancer Activity

Research indicates that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
Quinazolinone Derivative AMCF-7 (Breast Cancer)5.70 - 8.10
Quinazolinone Derivative BHCT-116 (Colon Cancer)2.90 - 6.40

These results suggest that N-CYCLOPROPYL-3-[8-OXO-6-THIOXO...] may possess comparable efficacy in inhibiting cancer cell growth.

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promise in antiparasitic activity. For example, related compounds demonstrated significant inhibition of Plasmodium falciparum growth with IC50 values around 199 nM, suggesting potential for further development as antimalarial agents .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of quinazolinone derivatives against HCT-116 and MCF-7 cell lines. The findings indicated that the incorporation of specific substituents enhanced the cytotoxicity of these compounds. For instance:

  • Compound 13 exhibited an IC50 value of approximately 5.40 µM against HCT-116 cells and was found to induce G1 phase arrest and apoptosis through flow cytometry analysis .

Study on Antiparasitic Activity

Another study focused on the structural modifications of quinazolinone derivatives to optimize their antiplasmodial activity. The results indicated that certain modifications led to increased potency against erythrocytic forms of Plasmodium falciparum .

Safety Profile

Preliminary evaluations suggest that derivatives based on quinazolinone exhibit favorable safety profiles with minimal toxicity observed in non-cancerous cell lines during initial screenings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.